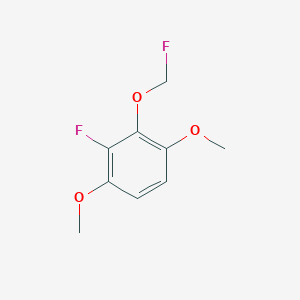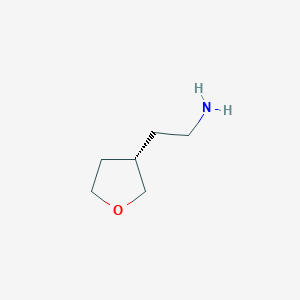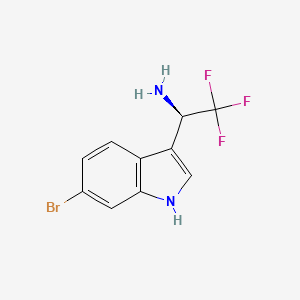![molecular formula C11H7N3O2 B14049974 (E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is a compound that belongs to the class of benzoimidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of (E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares a similar benzoimidazole core and has been studied for its synthetic versatility and biological activities.
1H-imidazol-3-ium tricyanomethanide: Another related compound with applications in catalysis and material science.
Uniqueness
(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and acrylic acid groups allow for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H7N3O2 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
3-(2-cyano-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H7N3O2/c12-6-9-13-8-3-1-2-7(11(8)14-9)4-5-10(15)16/h1-5H,(H,13,14)(H,15,16) |
InChI 键 |
OKKYVXWNEAACBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)NC(=N2)C#N)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)








